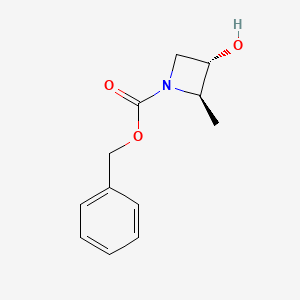

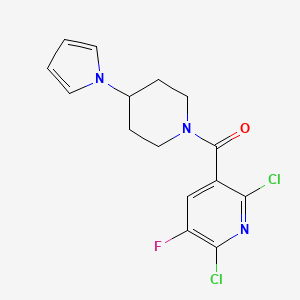

benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2R,3S)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Chiral Bicyclic Azetidine Derivatives

Researchers have explored the conversion of (2S)-N-Benzoyl-2-azetidinecarboxylic acid into several derivatives, including those of (5R)-1-azabicycloheptane, via a series of reactions including lactamization, aldol reaction, and reduction. The structural elucidation of these compounds was achieved through X-ray crystallography, highlighting the compound's role in the synthesis of complex bicyclic structures (Barrett et al., 2002).

Development of Efficient Synthetic Routes

An efficient synthetic route to (S)-azetidine-2-carboxylic acid, showcasing high enantiomeric excess, was established through a multi-step process involving malonic ester intermediates. This work underscores the importance of such chiral compounds in synthesizing enantiomerically pure azetidines, which are valuable in various chemical syntheses (Futamura et al., 2005).

Glycosidase Inhibitory Activity

Polyhydroxylated azetidine iminosugars derived from d-glucose were synthesized, including compounds with significant inhibitory activity against amyloglucosidase from Aspergillus niger. This research illustrates the compound's potential in the development of glycosidase inhibitors, with implications for therapeutic applications (Lawande et al., 2015).

Novel Synthesis and Ring-Opening Reactions

The compound has also been involved in the synthesis and subsequent ring-opening of cis-3-alkylaziridine-2-carboxylates, showcasing its versatility in generating a variety of amino acids and demonstrating its utility in organic synthesis and medicinal chemistry applications (Lee et al., 2001).

Enantioselective Biotransformations

Efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles to azetidine-2-carboxylic acids highlight the compound's role in biocatalysis. This process, catalyzed by Rhodococcus erythropolis, underscores the potential for using microbial whole cells in the synthesis of chiral azetidines, paving the way for their use in more complex organic syntheses (Leng et al., 2009).

properties

IUPAC Name |

benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGNZSVKCRDFF-KOLCDFICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)

![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)